![molecular formula C8H7N3O2S B2423644 2-{[1,2,4]Triazolo[4,3-a]pyridin-3-ylsulfanyl}acetic acid CAS No. 66234-67-1](/img/structure/B2423644.png)
2-{[1,2,4]Triazolo[4,3-a]pyridin-3-ylsulfanyl}acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[1,2,4]Triazolo[4,3-a]pyridin-3-ylsulfanyl}acetic acid is a heterocyclic compound that features a triazole ring fused to a pyridine ring, with a sulfanyl group attached to an acetic acid moiety.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}acetic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-hydrazinopyridine with carbon disulfide, followed by cyclization to form the triazole ring. The resulting intermediate is then reacted with chloroacetic acid to introduce the acetic acid moiety .
Industrial Production Methods: the synthesis generally follows similar steps as laboratory methods, with optimization for scale-up and yield improvement .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the sulfanyl group, leading to various reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Various substituted acetic acid derivatives.
科学研究应用
2-{[1,2,4]Triazolo[4,3-a]pyridin-3-ylsulfanyl}acetic acid has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and antiviral agent due to its ability to inhibit specific enzymes and pathways in pathogens.
Biological Studies: The compound is used in studies related to enzyme inhibition and protein binding, providing insights into its potential therapeutic uses.
Industrial Applications: While specific industrial applications are limited, its structural properties make it a candidate for further exploration in material science and catalysis.
作用机制
The mechanism of action of 2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}acetic acid involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and π-π interactions with active sites of enzymes, leading to inhibition of enzyme activity. The sulfanyl group can also interact with thiol groups in proteins, affecting their function .
相似化合物的比较
[1,2,4]Triazolo[4,3-a]quinoxaline: Similar in structure but with a quinoxaline ring instead of pyridine.
[1,2,4]Triazolo[4,3-a]pyrazine: Contains a pyrazine ring, offering different electronic properties.
Uniqueness: 2-{[1,2,4]Triazolo[4,3-a]pyridin-3-ylsulfanyl}acetic acid is unique due to its combination of a triazole ring with a pyridine ring and a sulfanyl-acetic acid moiety. This unique structure provides distinct chemical reactivity and potential biological activity compared to its analogs .
属性
IUPAC Name |
2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2S/c12-7(13)5-14-8-10-9-6-3-1-2-4-11(6)8/h1-4H,5H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFUNFRQWCVRGGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1)SCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

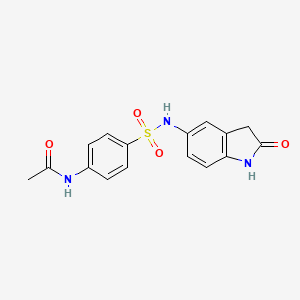
![8-(furan-2-ylmethyl)-1,6,7-trimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2423567.png)
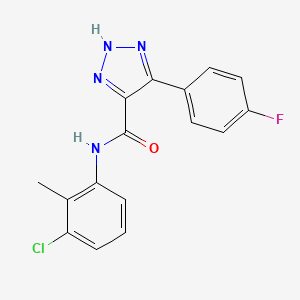
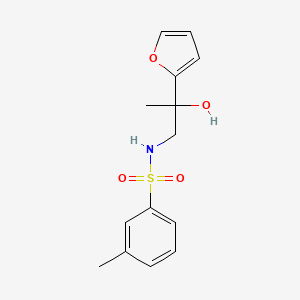
![(2Z)-2-[(4-chloro-3-methylphenyl)imino]-N-(4-chlorophenyl)-2H-chromene-3-carboxamide](/img/structure/B2423573.png)
![[2-(1-methyl-2-phenylindol-3-yl)-2-oxoethyl] 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate](/img/structure/B2423574.png)
![2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-1-(6-methyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)ethan-1-one](/img/structure/B2423576.png)

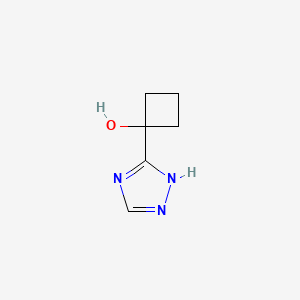
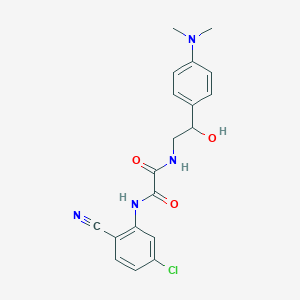
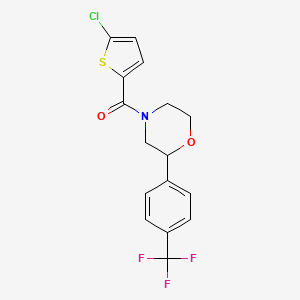
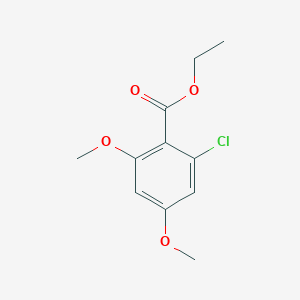
![5,6-dibromo-3',6'-dihydroxy-3H-spiro[2-benzofuran-1,9'-xanthene]-3-one](/img/structure/B2423584.png)
